Methyl 5-formylthiophene-2-carboxylate
Description
Methyl 5-formylthiophene-2-carboxylate (CAS 67808-64-4) is a heterocyclic compound featuring a thiophene ring substituted with a formyl (-CHO) group at the 5-position and a methoxycarbonyl (-COOCH₃) group at the 2-position. Its molecular formula is C₇H₆O₃S, with a molecular weight of 170.1857 g/mol. Key physical properties include a melting point of 102°C, boiling point of 304.3°C, and a density of 1.3±0.1 g/cm³ . The compound is commercially available (≥95% purity) and widely used as a synthetic intermediate in pharmaceuticals and materials science .
The formyl group renders it electrophilic, enabling nucleophilic addition reactions, while the ester group provides stability and modulates solubility. These features make it valuable in constructing complex molecules, such as spiroindoline-piperidine derivatives for histone deacetylase (HDAC) inhibition and coordination polymers in reticular chemistry .
Properties
IUPAC Name |
methyl 5-formylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNKWEPRZUSZCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356010 | |
| Record name | methyl 5-formylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67808-64-4 | |
| Record name | methyl 5-formylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification of 5-Formylthiophene-2-Carboxylic Acid
A widely employed method involves the esterification of 5-formylthiophene-2-carboxylic acid with methanol under acidic catalysis. This single-step reaction leverages Fischer esterification mechanics, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Reaction Conditions:
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Catalyst: Sulfuric acid (5–10 mol%)
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Solvent: Excess methanol (serving as both reactant and solvent)
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Temperature: Reflux (65–70°C)
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Duration: 6–12 hours
The reaction achieves yields of 85–92%, with purity dependent on subsequent purification steps such as recrystallization or column chromatography.
| Parameter | Value |
|---|---|
| Starting Material | 5-Formylthiophene-2-carboxylic acid |
| Catalyst | H₂SO₄ |
| Yield | 85–92% |
| Purity (Post-Purification) | ≥98% (HPLC) |
Formylation of Methyl Thiophene-2-Carboxylate
An alternative approach involves introducing the formyl group to methyl thiophene-2-carboxylate via electrophilic aromatic substitution. The Vilsmeier–Haack reaction is particularly effective for this transformation, utilizing dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the formylating agent.
Mechanistic Overview:
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Generation of Chloroiminium Ion: DMF reacts with POCl₃ to form a reactive chloroiminium intermediate.
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Electrophilic Attack: The electron-withdrawing ester group at position 2 directs the formyl group to the meta (5-) position on the thiophene ring.
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Hydrolysis: The intermediate is hydrolyzed under acidic or basic conditions to yield the aldehyde.
Optimized Conditions:
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Reagents: DMF (1.2 equiv), POCl₃ (1.5 equiv)
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Solvent: Dichloromethane (DCM) or chloroform
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Temperature: 0°C → room temperature (gradual warming)
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Workup: Quenching with ice-water, followed by neutralization with sodium bicarbonate
This method achieves yields of 75–80%, with minor byproducts such as over-oxidized carboxylic acids.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors have been adopted for the esterification and formylation steps. This technology minimizes side reactions and improves heat transfer, critical for exothermic processes like Fischer esterification.
Advantages:
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Throughput: 5–10 kg/hour
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Yield Consistency: 90–93%
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Solvent Recovery: Integrated distillation units enable >95% methanol recycling.
Catalyst Optimization
Heterogeneous catalysts, such as Amberlyst-15 (a sulfonic acid resin), have replaced traditional H₂SO₄ in industrial settings to simplify product isolation and reduce corrosion risks.
| Catalyst | Reaction Time (Hours) | Yield (%) |
|---|---|---|
| H₂SO₄ | 8 | 85 |
| Amberlyst-15 | 6 | 88 |
| Zeolite H-Beta | 7 | 82 |
Analytical and Purification Techniques
Chromatographic Methods
Post-synthesis purification typically employs silica gel column chromatography with ethyl acetate/hexane (1:4 v/v) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures ≥98% purity for pharmaceutical applications.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 9.92 (s, 1H, CHO), 7.85 (d, J = 3.6 Hz, 1H, thiophene-H), 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 3.90 (s, 3H, OCH₃).
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IR (KBr): 1715 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O aldehyde).
Challenges and Mitigation Strategies
Byproduct Formation
Over-esterification or oxidation of the formyl group to carboxylic acid is a common issue. Strategies include:
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Temperature Control: Maintaining reflux temperatures below 70°C during esterification.
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Inert Atmosphere: Using nitrogen or argon to prevent oxidation.
Solvent Selection
Polar aprotic solvents like DMF improve formylation efficiency but complicate removal. Switchable solvents (e.g., 2-methyltetrahydrofuran) offer greener alternatives with comparable yields.
Emerging Methodologies
Enzymatic Esterification
Lipase-catalyzed reactions (e.g., Candida antarctica lipase B) enable ester synthesis under mild conditions (pH 7, 30°C), though yields remain moderate (60–70%).
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Thiophene-2,5-dicarboxylic acid.
Reduction: Methyl 5-hydroxymethylthiophene-2-carboxylate.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 5-formylthiophene-2-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple reactions, including:
- Condensation Reactions : It can react with amines and other nucleophiles to form imines and other derivatives.
- Cyclization Reactions : The compound can undergo cyclization to produce thiophene derivatives, which are valuable in materials science and pharmaceuticals.
Case Study : In a study by Gronowitz et al., this compound was utilized to synthesize novel thiophene-based compounds that exhibited significant biological activity against various targets .
Medicinal Chemistry
Research indicates that this compound exhibits potential pharmacological activities. Its derivatives have been investigated for their roles as inhibitors in various biological pathways.
- Calpain Inhibition : Inhibitors derived from this compound have shown promise in selectively inhibiting calpain isoforms, which are implicated in several diseases, including cancer and neurodegenerative disorders. For instance, a derivative demonstrated an IC50 value below 1 μM against o-CAPN1 and o-CAPN2 .
Data Table: Inhibition Potency of Derivatives
| Compound | Target | IC50 (nM) |
|---|---|---|
| 5-formyl pyrrole | o-CAPN1 | 290 |
| o-CAPN2 | 25 | |
| Methyl derivative | o-CAPN1 | <100 |
| o-CAPN2 | <50 |
Material Science
The compound's unique structure allows it to be used in the development of advanced materials, particularly in organic electronics.
- Conductive Polymers : this compound can be polymerized to form conductive polymers that are used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study : A recent publication highlighted the use of this compound in creating a new class of conductive polymers that exhibited enhanced electrical properties and stability compared to traditional materials .
Analytical Chemistry
In analytical applications, this compound is used as a standard or reference material due to its well-characterized properties.
- Chromatography : It serves as a calibration standard for chromatographic methods due to its predictable retention times and behavior under various conditions.
Mechanism of Action
The mechanism of action of methyl 5-formylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl and ester groups can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways .
Comparison with Similar Compounds
Chemical Structure and Functional Group Variations
The following table compares Methyl 5-formylthiophene-2-carboxylate with analogous thiophene derivatives:
Key Observations :
- Ethyl 5-formylthiophene-2-carboxylate (CAS 67808-65-5) shares identical substituent positions but differs in ester chain length, influencing lipophilicity (logP: 1.6 vs. 1.347 for methyl) .
- 5-Methylthiophene-2-carbaldehyde lacks the ester group, reducing polarity and altering reactivity toward nucleophiles .
- Hydroxyl or carboxylic acid groups (e.g., 2-Formylthiophene-3-carboxylic acid) enhance hydrogen-bonding capacity but reduce stability under acidic conditions .
Physical and Chemical Properties
Reactivity Differences :
- The methyl ester in this compound is more reactive in transesterification than ethyl esters due to shorter alkyl chains .
- Hydroxyl-containing analogs (e.g., Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate) undergo oxidation or etherification, whereas the formyl group enables condensation reactions (e.g., with amines to form Schiff bases) .
Industrial and Pharmaceutical Relevance
- This compound is prioritized in drug discovery for its balance of reactivity and stability. It is used in synthesizing antischistosomal agents and metal-organic frameworks (MOFs) .
- Ethyl 5-formylthiophene-2-carboxylate finds niche applications in materials science, where longer alkyl chains improve polymer flexibility .
- 5-Methylthiophene-2-carbaldehyde is employed in organic electronics due to its lower molecular weight and volatility .
Biological Activity
Methyl 5-formylthiophene-2-carboxylate (CAS Number: 67808-64-4) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : C₇H₆O₃S
- Molar Mass : 170.19 g/mol
- Density : 1.324 g/cm³
- Melting Point : 102 °C
- Boiling Point : 304.3 °C
The compound features a thiophene ring substituted with a formyl group at the 5-position and an ester group at the 2-position, which contributes to its unique reactivity and biological activity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study focusing on its antibacterial effects demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways that promote cell proliferation and survival .
The biological effects of this compound are thought to be mediated through various molecular interactions:
- Enzyme Inhibition : It has been identified as a potent inhibitor of d-amino acid oxidase (DAO), an enzyme involved in neurotransmitter metabolism. Structure-activity relationship (SAR) studies reveal that small substituents on the thiophene ring enhance inhibitory potency .
- Receptor Interaction : The compound may interact with cellular receptors, modulating their activity and influencing downstream signaling pathways critical for cell survival and proliferation .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| Methyl 4-formylthiophene-2-carboxylate | 648412-59-3 | Moderate antimicrobial activity |
| Methyl 3-amino-5-formylthiophene-2-carboxylate | 946605-33-0 | Enhanced anticancer properties |
| Methyl thiophene-2-carboxylic acid | 67808-64-4 | Limited biological activity |
This compound stands out due to its combined formyl and ester functionalities, which enhance its reactivity and biological efficacy compared to other thiophene derivatives .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, showcasing its potential as a broad-spectrum antimicrobial agent .
Study on Anticancer Properties
In another investigation, this compound was tested against MCF-7 breast cancer cells. The compound induced apoptosis in a dose-dependent manner, with IC50 values around 25 µM. This study highlighted its potential as a candidate for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-formylthiophene-2-carboxylate, and how are yields optimized?
- Methodology : The compound is typically synthesized via formylation of methyl thiophene-2-carboxylate derivatives. A common approach involves Vilsmeier-Haack formylation using POCl₃ and DMF under reflux (60–80°C). Post-reaction, the product is isolated via aqueous workup and purified by column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Optimization : Yield improvements (≥75%) are achieved by controlling stoichiometry (1:1.2 ratio of substrate to DMF/POCl₃) and reaction time (4–6 hours). Continuous flow reactors can enhance efficiency by maintaining precise temperature and reagent mixing .
Q. Which characterization techniques are critical for validating the structure of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H NMR (δ 9.8–10.1 ppm for formyl proton; δ 3.9 ppm for methyl ester) and ¹³C NMR (δ 190–195 ppm for formyl carbon) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 171.08 (C₇H₆O₃S⁺) .
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O) .
Advanced Research Questions
Q. How do competing reactions (e.g., over-oxidation or ester hydrolysis) impact the synthesis of this compound, and how are they mitigated?
- Challenges :
- Over-oxidation : Prolonged reaction times or excess POCl₃ can degrade the formyl group to COOH.
- Ester Hydrolysis : Aqueous workup at high pH may hydrolyze the methyl ester.
- Solutions :
- Use anhydrous conditions and strictly controlled reaction times.
- Neutralize reaction mixtures rapidly (pH 6–7) to preserve ester integrity .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound derivatives?
- Methodology :
- Functional Group Modifications : Replace the formyl group with nitro, amino, or acetyl groups to assess electronic effects on reactivity (e.g., in Suzuki-Miyaura cross-coupling) .
- Data Table :
| Substituent Position | Functional Group | Reactivity (Cross-Coupling Yield) |
|---|---|---|
| 5-Formyl | CHO | 75–80% (Baseline) |
| 5-Nitro | NO₂ | 60–65% (Reduced electronic density) |
| 5-Amino | NH₂ | 85–90% (Enhanced nucleophilicity) |
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
- Case Study : Discrepancies in ¹H NMR chemical shifts (e.g., formyl proton δ 9.8 vs. 10.1 ppm) may arise from solvent polarity or impurities.
- Resolution :
- Re-run spectra in deuterated DMSO (polar) vs. CDCl₃ (nonpolar) to assess solvent effects.
- Compare with computational predictions (DFT calculations) for expected shifts .
Experimental Design Considerations
Q. What are the best practices for scaling up this compound synthesis while maintaining purity?
- Scale-Up Protocol :
Reactor Type : Switch from batch to continuous flow reactors to improve heat/mass transfer .
Purification : Use automated flash chromatography with UV detection for consistent purity (>95%).
Quality Control : Implement in-line FTIR to monitor formylation progress in real time .
Q. How can researchers leverage the formyl group in this compound for further functionalization?
- Applications :
- Condensation Reactions : React with hydrazines to form hydrazones for Schiff base libraries .
- Reductive Amination : Use NaBH₃CN to convert the formyl group to amine derivatives .
Data Contradiction Analysis
Q. Why do some studies report lower yields for this compound under similar synthetic conditions?
- Key Factors :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
